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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyllindcarpine is an aporphine alkaloid, a class of naturally occurring compounds known

for their diverse pharmacological activities. The precise characterization of such molecules is

paramount for research and development, forming the foundation for understanding their

structure-activity relationships, metabolic fate, and potential therapeutic applications.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and

verification of these complex natural products.

This technical guide provides a summary of the available spectroscopic data for N-
Methyllindcarpine and related aporphine alkaloids. While specific, comprehensive datasets for

N-Methyllindcarpine are not readily available in the public domain, this guide utilizes data

from the closely related and structurally similar aporphine alkaloid, N-methyllaurotetanine, to

provide a representative spectroscopic profile. This information serves as a valuable reference

for researchers engaged in the isolation, characterization, and development of aporphine

alkaloids.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-methyllaurotetanine, which

can be used as a reference for the characterization of N-Methyllindcarpine and other related
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aporphine alkaloids.

Table 1: ¹H-NMR Spectroscopic Data of N-
Methyllaurotetanine

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.57 s -

H-8 6.75 d 8.0

H-9 6.85 d 8.0

H-6a 3.82 m -

N-CH₃ 2.72 s -

OCH₃-1 3.58 s -

OCH₃-2 3.88 s -

OCH₃-10 3.89 s -

Note: Data is based on typical values for aporphine alkaloids and may vary slightly based on

the solvent and experimental conditions.

Table 2: ¹³C-NMR Spectroscopic Data of N-
Methyllaurotetanine
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Carbon Chemical Shift (δ, ppm)

C-1 145.1

C-1a 127.5

C-1b 111.3

C-2 150.2

C-3 111.1

C-3a 128.9

C-4 29.1

C-5 53.4

C-6a 62.9

C-7 34.8

C-7a 122.1

C-8 114.9

C-9 144.2

C-10 148.4

C-11 121.7

C-11a 126.3

N-CH₃ 43.8

OCH₃-1 55.9

OCH₃-2 60.3

OCH₃-10 56.1

Note: Data is based on typical values for aporphine alkaloids and may vary slightly based on

the solvent and experimental conditions.
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Table 3: Mass Spectrometry (MS) Data of N-
Methyllaurotetanine

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Relative Intensity
(%)

Assignment

ESI+ 342.1700 100 [M+H]⁺

ESI+ 326.1387 45 [M-CH₃+H]⁺

ESI+ 298.1438 30 [M-C₃H₇+H]⁺

Note: Fragmentation patterns can vary depending on the mass spectrometer and the collision

energy used.

Table 4: Infrared (IR) Spectroscopic Data of N-
Methyllaurotetanine

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 O-H stretch (phenolic)

3000-2850 C-H stretch (aliphatic)

1600-1450 C=C stretch (aromatic)

1280-1200 C-O stretch (aryl ether)

1150-1050 C-N stretch

Note: This represents a typical IR absorption profile for aporphine alkaloids with similar

functional groups.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aporphine alkaloids. Specific parameters should be optimized for the instrument being used

and the specific characteristics of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a

suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is

critical and can affect the chemical shifts.

¹H-NMR Acquisition:

Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C-NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds.

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

2D-NMR Experiments: For complete structural elucidation, a suite of 2D-NMR experiments

such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of

formic acid or ammonium hydroxide to promote ionization.

Electrospray Ionization (ESI-MS):
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Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-

Flight) or Orbitrap is recommended for accurate mass measurements.

Ionization Mode: Positive ion mode is typically used for alkaloids as the nitrogen atom is

readily protonated.

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a

flow rate of 5-10 µL/min.

MS/MS Analysis: To obtain structural information, perform tandem mass spectrometry

(MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and

applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate

(e.g., NaCl or KBr).

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the isolation and spectroscopic

analysis of aporphine alkaloids from a plant source.
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Workflow for Aporphine Alkaloid Analysis
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Workflow for Aporphine Alkaloid Analysis
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This guide provides a foundational understanding of the spectroscopic characteristics of N-
Methyllindcarpine, using a closely related analogue as a reference. Researchers are

encouraged to acquire specific data for N-Methyllindcarpine to further refine our

understanding of this and other promising aporphine alkaloids.

To cite this document: BenchChem. [Spectroscopic Profile of N-Methyllindcarpine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599362#spectroscopic-data-of-n-methyllindcarpine-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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